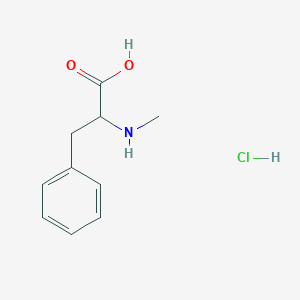

N-Methyl-DL-phenylalanine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

2-(methylamino)-3-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H |

InChI Key |

DFQSBSADGQZNFW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O.Cl |

Origin of Product |

United States |

Significance of N Methylated Amino Acids in Advanced Chemical Biology

N-methylated amino acids are a class of modified amino acids that play a crucial role in medicinal chemistry and biochemistry. acs.org The introduction of a methyl group to the backbone amide nitrogen of a peptide chain can dramatically alter its properties. One of the most significant effects of N-methylation is the enhancement of proteolytic stability. asianpubs.org This modification prevents enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. peptide.com

Furthermore, N-methylation can influence the conformation of peptides. The steric hindrance introduced by the methyl group can restrict the flexibility of the peptide backbone, leading to more defined secondary structures. acs.org This conformational rigidity can be advantageous in designing peptides with high receptor affinity and selectivity. peptide.com N-methylation is also known to increase the membrane permeability of peptides, a critical factor for the oral bioavailability of peptide drugs. asianpubs.org Peptides rich in N-methyl phenylalanine have been shown to passively diffuse across the blood-brain barrier, highlighting their potential as shuttles for drug delivery to the central nervous system. peptide.com

The incorporation of N-methylated amino acids can also modulate the activity of a peptide, sometimes converting an agonist into an antagonist. peptide.com These beneficial properties have led to the widespread use of N-methylated amino acids in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov

Foundational Research Concepts for N Methylated Phenylalanine Analogues

Phenylalanine, with its aromatic side chain, is a common target for N-methylation in peptide design. N-methylated phenylalanine analogues, including N-Methyl-DL-phenylalanine, serve as valuable tools in conformational studies of peptides. The presence of the N-methyl group can induce specific turns and folds in the peptide backbone, and researchers utilize techniques like X-ray crystallography and NMR spectroscopy to study these conformational changes in detail. acs.orgnih.gov

A key area of research is the synthesis of peptides incorporating N-methylated phenylalanine. While this modification offers significant advantages, it also presents synthetic challenges. The increased steric hindrance of the N-methylated amino acid can make peptide bond formation more difficult. asianpubs.org Consequently, specialized coupling reagents and conditions are often required to achieve high yields in solid-phase peptide synthesis. asianpubs.org

Another important research concept is the resolution of racemic mixtures of N-methylated amino acids. Since N-Methyl-DL-phenylalanine is a racemic mixture, separating the D- and L-enantiomers is often necessary, as the biological activity of peptides is typically stereospecific. Chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, are employed to obtain the desired enantiomer. researchgate.net The development of efficient and scalable resolution methods is crucial for the practical application of these compounds.

Physicochemical Properties of N-Methyl-DL-phenylalanine HCl

| Property | Value |

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 139-143 °C |

| Solubility | Soluble in water |

Spectroscopic Data of this compound (Representative)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (D₂O) | δ ~7.3-7.5 (m, 5H, Ar-H), ~4.2 (t, 1H, α-CH), ~3.2-3.4 (m, 2H, β-CH₂), ~2.7 (s, 3H, N-CH₃) ppm |

| ¹³C NMR (D₂O) | δ ~172 (C=O), ~135 (Ar-C), ~129-130 (Ar-CH), ~63 (α-CH), ~36 (β-CH₂), ~32 (N-CH₃) ppm |

| IR (KBr) | ~3400 (N-H stretch), ~3000 (C-H stretch), ~1740 (C=O stretch), ~1600, 1495 (C=C stretch, aromatic) cm⁻¹ |

Derivatives and Analogues of N Methyl Dl Phenylalanine in Advanced Research

Rational Design and Synthesis of N-Methylated Phenylalanine Derivatives

The strategic modification of N-methyl-DL-phenylalanine through rational design and synthesis has become a cornerstone in the development of novel research tools and potential therapeutic agents. By altering the core structure of this amino acid, scientists can fine-tune its properties to enhance its utility in a variety of advanced research applications.

Structural Modifications for Enhanced Research Applicability

The introduction of N-methylation to phenylalanine and its derivatives significantly impacts their conformational flexibility and biological activity. This modification is a key strategy in medicinal chemistry to improve pharmacokinetic properties such as membrane permeability and stability against enzymatic degradation. nih.gov The rational design of these derivatives often focuses on creating molecules with specific functionalities for targeted research purposes.

One area of significant interest is the development of peptide-based molecules. Incorporating N-methylated amino acids like N-methyl-L-phenylalanine into peptides can alter their structure and function. For instance, N-methylation can disrupt hydrogen bonding patterns, which in turn influences the peptide's secondary structure and its ability to interact with biological targets. mdpi.com This has been explored in the context of creating "β-sheet breakers" to inhibit the aggregation of amyloid peptides associated with diseases like Alzheimer's. nih.gov

Furthermore, structural modifications extend beyond simple methylation. The addition of various substituents to the phenyl ring or the amino group can confer unique properties. For example, the introduction of a nitro group, as seen in N-methyl-4-nitro-L-phenylalanine, enhances the compound's reactivity and makes it a valuable building block for synthesizing bioactive molecules. chemimpex.com Researchers have also explored ortho-substituted phenylalanine derivatives, including those with halide, methyl, methoxy, nitro, and nitrile groups, for various biochemical and biophysical applications. acs.org These modifications allow for the creation of a diverse library of compounds with tailored characteristics for specific research needs, from studying protein interactions to developing novel materials. chemimpex.comacs.org

A notable application of rational design is in the development of inhibitors for specific enzymes. By understanding the three-dimensional structure of an enzyme's active site, derivatives of N-methyl-DL-phenylalanine can be designed to bind with high affinity and selectivity. This approach has been used to create inhibitors for enzymes like HIV-1 capsid protein, where modifications to the phenylalanine structure led to compounds with improved metabolic stability and antiviral activity. bohrium.com

The following table summarizes some key structural modifications of phenylalanine and their impact on research applications:

| Modification | Example Compound | Research Application |

| N-Methylation | N-Methyl-L-phenylalanine | Enhancing peptide stability and membrane permeability nih.gov |

| Ring Substitution | N-Methyl-4-nitro-L-phenylalanine | Intermediate in pharmaceutical synthesis chemimpex.com |

| Ortho-Substitution | o-Cyano-phenylalanine | Probing local protein environments acs.org |

| Complex Derivatization | Benzothiazole-containing phenylalanine derivatives | Development of HIV-1 capsid inhibitors bohrium.com |

Synthesis of N-Protected N-Methyl Phenylalanine Esters

The synthesis of N-protected N-methyl phenylalanine esters is a critical step in the incorporation of this modified amino acid into larger molecules, particularly peptides. The protecting groups on the nitrogen atom prevent unwanted side reactions during synthesis, while the esterification of the carboxylic acid group facilitates handling and purification.

Several methods have been developed for the N-methylation of amino acids. One common approach involves the use of a strong base, such as sodium hydride, and a methylating agent like methyl iodide. cdnsciencepub.com This method has been successfully applied to various amino acid derivatives, including those of phenylalanine. The choice of protecting group for the nitrogen is crucial and can influence the efficiency of the methylation reaction and the ease of its subsequent removal. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). orgsyn.orggoogle.com

The synthesis often begins with the protection of the amino group of phenylalanine methyl ester. For instance, L-phenylalanine methyl ester hydrochloride can be reacted with a protecting agent to yield the N-protected ester. ntu.ac.uk Subsequent N-methylation can then be carried out. An alternative strategy involves the reductive amination of a suitable precursor.

The synthesis of N-Cbz-N-methyl-L-phenylalanine methyl ester, for example, can be achieved from N-Cbz-L-phenylalanine. asianpubs.org This protected and methylated amino acid ester can then be used in peptide synthesis. The ester group, typically a methyl or ethyl ester, can be cleaved under specific conditions to reveal the free carboxylic acid for peptide bond formation.

The following table outlines a general synthetic scheme for an N-protected N-methyl phenylalanine ester:

| Step | Reactants | Product |

| 1. Protection | L-Phenylalanine methyl ester hydrochloride, Protecting group reagent (e.g., Boc-anhydride) | N-Boc-L-phenylalanine methyl ester |

| 2. N-Methylation | N-Boc-L-phenylalanine methyl ester, Sodium hydride, Methyl iodide | N-Boc-N-methyl-L-phenylalanine methyl ester |

| 3. Deprotection (optional) | N-Boc-N-methyl-L-phenylalanine methyl ester, Acid (e.g., TFA) | N-Methyl-L-phenylalanine methyl ester |

The choice of synthetic route and protecting groups depends on the specific requirements of the final product and its intended research application.

Development and Characterization of Functional Analogues

The development of functional analogues of N-methyl-DL-phenylalanine has led to the creation of powerful tools for investigating complex biological processes. These analogues are designed to mimic or modulate the function of natural molecules, providing insights into their mechanisms of action.

Exploration of Electron-Donor Properties in Pentamethylphenylalanine Analogues

L-Pentamethylphenylalanine (Pmp) has been investigated as a functional analogue of tryptophan due to its similar electron-donor properties. ru.nl The indole (B1671886) ring of tryptophan is known to be an important electron donor in various biological interactions, and Pmp provides a tool to probe the significance of this property.

In studies of alpha-Melanocyte-Stimulating Hormone (α-MSH), replacing the tryptophan residue with L-pentamethylphenylalanine resulted in an analogue with significantly different biological activity. nih.gov The [Pmp9]-α-MSH analogue, which possesses electron-donor properties comparable to the natural hormone, was found to be four to five times more active in stimulating melanocytes than an analogue containing phenylalanine, which is a poor electron donor. nih.gov This finding highlights the importance of the electron-donor capacity of the residue at this position for the hormone's melanotropic activity.

Conversely, in studies on in vivo lipolysis in rabbits, the opposite effect was observed, where the phenylalanine-containing analogue was more active. nih.gov This demonstrates that the functional consequence of this substitution is context-dependent and can vary between different biological systems and receptor interactions. The synthesis and characterization of such analogues provide valuable structure-activity relationship data, helping to elucidate the specific roles of amino acid side chains in peptide hormone function.

The following table compares the properties of Tryptophan and its functional analogue, Pentamethylphenylalanine:

| Amino Acid | Key Structural Feature | Electron-Donor Property |

| Tryptophan | Indole ring | Strong |

| Pentamethylphenylalanine | Permethylated phenyl ring | Strong (similar to Tryptophan) ru.nl |

| Phenylalanine | Phenyl ring | Poor nih.gov |

Synthesis and Research Utility of Specific N-Methylated Derivatives (e.g., N-Oxalyl-D-phenylalanine as an FIH inhibitor)

The rational design of N-methylated and other derivatives of phenylalanine has yielded highly specific inhibitors for important enzymes. A prominent example is N-oxalyl-D-phenylalanine, which has been identified as a selective inhibitor of Factor Inhibiting HIF (FIH), a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase. rcsb.org

FIH plays a crucial role in the hypoxic response pathway by hydroxylating an asparagine residue in the C-terminal transactivation domain of Hypoxia-Inducible Factor (HIF). This hydroxylation event blocks the recruitment of transcriptional coactivators, thereby downregulating HIF's transcriptional activity. The development of selective inhibitors for FIH is of great interest for modulating the hypoxic response, which has implications for various pathological conditions.

Structural studies have revealed that N-oxalyl-D-phenylalanine binds to the active site of FIH, likely occupying the binding sites for 2-oxoglutarate and dioxygen. rcsb.org The discovery of this inhibitor was facilitated by a combination of structural data and solid-phase synthesis. rcsb.org The selectivity of N-oxalyl-D-phenylalanine for FIH over other related enzymes, such as HIF prolyl hydroxylases, makes it a valuable research tool for dissecting the specific roles of FIH in cellular signaling. rcsb.orgnih.gov

Further research has explored the derivatization of N-oxalyl-D-phenylalanine to develop even more potent and selective inhibitors for related enzymes, such as the JMJD2 histone demethylases. acs.org These studies demonstrate the utility of using a known inhibitor as a scaffold for the rational design of new chemical probes for studying enzyme function.

The following table summarizes key information about N-Oxalyl-D-phenylalanine:

| Compound | Target Enzyme | Mechanism of Action | Research Utility |

| N-Oxalyl-D-phenylalanine | Factor Inhibiting HIF (FIH) rcsb.org | Binds to the 2-oxoglutarate and likely the dioxygen binding sites rcsb.org | Selective inhibition of FIH for studying the hypoxic response rcsb.org |

Role in Peptide and Peptidomimetic Research

N-Methyl-DL-phenylalanine as a Fundamental Building Block in Peptide Synthesis

In synthetic chemistry, N-Methyl-DL-phenylalanine is considered a fundamental building block. google.com It is commonly used in its Nα-Fmoc protected form (Nα-Fmoc-Nα-methyl-D-phenylalanine or its L-counterpart) for incorporation into peptide chains via solid-phase peptide synthesis (SPPS). chemimpex.comcymitquimica.com This method allows chemists to construct complex peptide sequences with high precision and yield. chemimpex.com The presence of the N-methyl group is a deliberate design choice to create peptidomimetics—molecules that mimic the structure of natural peptides but possess improved pharmacological properties. diva-portal.orgnih.gov

The incorporation of N-methylated amino acids like N-Methyl-DL-phenylalanine is a strategic approach to modify the properties of peptides. researchgate.net This modification is employed to enhance stability, bioavailability, and to modulate the three-dimensional structure of the peptide. researchgate.netnih.gov Researchers strategically place these modified amino acids within a peptide sequence to influence its interaction with biological targets, such as receptors or enzymes. nih.gov For instance, N-methyl phenylalanine-rich peptides have been investigated as highly versatile shuttles for crossing the blood-brain barrier. researchgate.netnih.gov The deliberate placement of N-methyl groups can also be used to create specific conformational biases in cyclic peptides, which are a class of compounds with significant therapeutic interest due to their constrained structures. nih.govresearchgate.net The result of this strategic incorporation is the development of novel biomaterials and peptide-based therapeutics with precisely engineered characteristics. chemimpex.commdpi.com

The synthesis of peptides containing N-methylated amino acids presents unique challenges. The secondary amine of N-Methyl-DL-phenylalanine is less nucleophilic than the primary amine of its non-methylated counterpart, leading to slower reaction kinetics during the peptide coupling step. nih.gov This sluggishness can result in incomplete reactions and the formation of deletion sequences in the final peptide. google.com

To overcome these synthetic hurdles, researchers have optimized coupling methodologies. Standard coupling reagents may be inefficient, necessitating the use of more potent activators. The use of aminium/uronium-based reagents, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), often in combination with a base like DIPEA (N,N-Diisopropylethylamine), has been shown to be effective for coupling N-methylated residues. nih.govmerckmillipore.com It is crucial to keep preactivation times to a minimum to avoid racemization. merckmillipore.com The presence of an N-methylated residue also increases the propensity for diketopiperazine formation, an undesirable side reaction that involves the cyclization and cleavage of the N-terminal dipeptide from the solid support. uniurb.it Careful selection of coupling reagents and reaction conditions is therefore essential to ensure the high-fidelity synthesis of N-methylated peptides. nih.govuniurb.it

Influence of N-Methylation on Peptide Properties in Research Models

The introduction of a methyl group onto the backbone amide nitrogen of phenylalanine has profound effects on the physicochemical properties of the resulting peptide. These changes are central to the rationale for using N-Methyl-DL-phenylalanine in research.

| Property | Effect of N-Methylation | Research Findings |

| Conformational Flexibility | Decreased | The methyl group introduces steric hindrance, restricting the rotation around the peptide backbone (phi and psi angles). This leads to a more rigid and defined conformation. nih.govasianpubs.org |

| Hydrogen Bonding | Altered | The amide nitrogen can no longer act as a hydrogen bond donor, which disrupts secondary structures like α-helices and β-sheets that rely on these bonds. rsc.orgresearchgate.net |

| Cis/Trans Isomerization | Modified | N-methylation lowers the energy barrier for cis/trans isomerization of the amide bond, increasing the likelihood of finding a cis-amide bond conformation, which significantly alters the peptide's overall shape. merckmillipore.comrsc.org |

| Proteolytic Stability | Increased | The N-methyl group provides steric shielding, protecting the adjacent peptide bonds from cleavage by proteolytic enzymes (proteases). researchgate.netmerckmillipore.comresearchgate.net |

| Lipophilicity | Increased | The addition of a nonpolar methyl group increases the overall hydrophobicity (lipophilicity) of the peptide, which can affect its solubility and ability to cross cell membranes. rsc.orgmonash.edu |

N-methylation significantly constrains the conformational freedom of the peptide backbone. asianpubs.org The methyl group introduces steric bulk that limits the allowable dihedral angles (φ and ψ), effectively rigidifying the local structure. nih.gov A key consequence of this modification is the elimination of the amide proton's ability to act as a hydrogen bond donor. researchgate.net This change fundamentally disrupts hydrogen-bonding patterns that stabilize common secondary structures like α-helices and β-sheets. rsc.org

Furthermore, N-methylation lowers the activation energy for the isomerization of the amide bond, making the cis conformation more accessible than in non-methylated peptides. rsc.orgmdpi.com The presence of cis-amide bonds can induce specific turns and folds in the peptide chain, leading to unique three-dimensional structures. merckmillipore.com These conformational effects are a powerful tool for researchers to control peptide shape, which is critical for biological activity. nih.govmdpi.com Structural studies using NMR and CD spectroscopy have confirmed that N-methylation can stabilize specific conformations by reducing the flexibility of the peptide backbone. nih.govrsc.org

A primary advantage of incorporating N-methylated amino acids into peptides is the dramatic increase in their resistance to enzymatic degradation. researchgate.netmerckmillipore.com Peptides in their natural form are often quickly broken down by proteases in the body, which limits their therapeutic utility. researchgate.net The N-methyl group acts as a steric shield, physically blocking the approach of proteases to the scissile amide bond. merckmillipore.comresearchgate.net

In vitro studies have consistently demonstrated this enhanced stability. For example, peptides containing N-methylated residues show significantly longer half-lives when exposed to enzymes like trypsin or chymotrypsin. nih.gov Research has shown that even a single N-methyl substitution can increase resistance to proteolysis by over 1000-fold. nih.gov This "hydrolysis-hindering effect" can even extend to adjacent, non-methylated peptide bonds. researchgate.net This enhanced proteolytic stability is a critical factor for improving the pharmacokinetic profile of peptide-based drug candidates. nih.gov

| Peptide Modification | Enzyme | Relative Half-Life Increase |

| Single N-methyl substitution (at P2 position) | Trypsin | 72-fold |

| Single N-methyl substitution (at P1 position) | Trypsin | >1000-fold |

| Single N-methyl substitution (at P1' position) | Trypsin | >1000-fold |

| Single N-methyl substitution (at P2' position) | Trypsin | 140-fold |

| (Data adapted from research on N-methyl scanning mutagenesis of a model peptide to illustrate the magnitude of the effect.) nih.gov |

The substitution of a polar amide hydrogen with a nonpolar methyl group inherently increases the lipophilicity (hydrophobicity) of the peptide. rsc.orgmonash.edu This change is reflected in higher partition coefficient (logP) values for N-methylated peptides compared to their unmodified analogues. rsc.org The increased lipophilicity can have several important consequences for research and drug design.

N-Methyl Phenylalanine-Rich Peptides in Advanced Molecular Delivery Systems

The incorporation of N-methylated amino acids, particularly N-methylphenylalanine, into peptide sequences is a key strategy in the development of advanced molecular delivery systems. This modification can enhance crucial pharmacological properties such as stability against enzymatic degradation and, notably, membrane permeability. nih.gov Peptides rich in N-methylphenylalanine have been identified as promising candidates for blood-brain barrier (BBB) shuttles, capable of transporting therapeutic agents into the central nervous system (CNS). nih.gov Their mechanism often relies on passive diffusion, a desirable trait that can be fine-tuned to improve the delivery of various molecular cargos. researchgate.net

Development and Assessment as Blood-Brain Barrier Shuttles in In Vitro Models

The primary obstacle for treating many neurological disorders is the effective delivery of therapeutics across the formidable blood-brain barrier. Research has focused on designing peptide-based shuttles that can overcome this barrier. A family of small, linear peptides rich in N-methylphenylalanine (N-MePhe) has been developed and assessed for this purpose. nih.govacs.org These peptidomimetics are designed to enhance passive diffusion across the BBB. nih.gov

In vitro studies have been crucial in the development and validation of these shuttles. Key models used for assessment include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based model that uses an artificial phospholipid membrane to predict passive permeation across the gastrointestinal tract and, in modified forms, the BBB. acs.org

Cell-Based Assays: These models utilize cultured endothelial cells that form the BBB, such as bovine brain microvessel endothelial cells (BBMECs), often in co-culture with astrocytes to better mimic the in vivo environment. researchgate.netnih.gov

In one line of research, several tetrapeptides composed primarily of N-MePhe were synthesized using Solid-Phase Peptide Synthesis (SPPS). nih.govacs.org These peptides were then coupled to various small, non-permeating "cargo" molecules, including gamma-aminobutyric acid (GABA), nipecotic acid (Nip), and aminolevulinic acid (ALA), to test the versatility of the shuttles. researchgate.netnih.gov The results consistently demonstrated that while the cargo molecules alone could not cross the artificial PAMPA barrier or the cellular BBB model, the peptide-cargo conjugates successfully permeated. nih.govsigmaaldrich.com This confirmed the role of the N-MePhe-rich peptides as effective BBB shuttles in these in vitro systems. nih.gov The peptide N-MePhe-(N-MePhe)3-CONH2 was identified as a particularly effective shuttle for a range of cargos. acs.org

Table 1: In Vitro Assessment of N-Methyl Phenylalanine-Rich Peptides as BBB Shuttles

| Peptide Shuttle Candidate | Cargo Molecule | In Vitro Model Used | Outcome |

|---|---|---|---|

| N-MePhe-(N-MePhe)3-CONH2 | GABA, Nip, ALA | PAMPA, BBMECs | Demonstrated high permeability and effective cargo transport. nih.govacs.org |

| Cha-(N-MePhe)3-CONH2 | GABA, Nip, ALA | PAMPA, BBMECs | Showed capacity to transport cargo across the BBB models. nih.gov |

| 2Nal-(N-MePhe)3-CONH2 | GABA, Nip, ALA | PAMPA, BBMECs | Acted as a shuttle, though was the least effective of the tested group. acs.org |

Investigation of Passive Permeation Mechanisms across Biological Barriers

A key advantage of N-methylated peptide shuttles is their ability to cross biological barriers via passive diffusion, which does not rely on specific receptor interactions that can be saturated or vary in expression. researchgate.net The investigation into this mechanism has heavily utilized the PAMPA-BBB assay. acs.org Because the PAMPA model consists of a simple phospholipid-coated filter, it exclusively measures passive transport, eliminating contributions from active transport or endocytic pathways. nih.govacs.org

Studies showed that N-MePhe-rich peptides could efficiently transfer their cargo across the PAMPA phospholipid membrane, a feat the cargo molecules could not achieve on their own. sigmaaldrich.com This provides direct evidence that the transport mechanism is passive transfer. nih.gov The N-methylation of the peptide backbone is thought to contribute to this by increasing lipophilicity and reducing the number of hydrogen bond donors, which facilitates easier partitioning into and movement across the lipid bilayer of the cell membrane. diva-portal.org Furthermore, this chemical modification enhances the peptide's stability against proteolytic degradation, a common issue with standard peptide therapeutics. nih.gov While cell-based models like BBMECs are more complex and can involve multiple transport pathways, the strong positive results from the PAMPA model underscore the significance of the passive diffusion pathway for this class of molecules. nih.govmdpi.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Methyl-DL-phenylalanine HCl | N-MePhe |

| gamma-Aminobutyric acid | GABA |

| Aminolevulinic acid | ALA |

| Nipecotic Acid | Nip |

| Cyclohexylalanine | Cha |

| 2-Naphthylalanine | 2Nal |

Biochemical and Molecular Interaction Studies Non Clinical

Investigations into Enzyme Interactions and Protein Function

The introduction of an N-methyl group to the amino acid structure can significantly influence its interaction with enzymes and proteins. nih.gov This modification can alter substrate specificity, enzyme catalysis, and protein-ligand binding, thereby modulating protein function.

Studies on Enzyme Catalysis and Substrate Specificity with N-Methyl-DL-phenylalanine Derivatives

Research has explored how N-methylation of phenylalanine affects enzyme-catalyzed reactions. For instance, studies on phenylalanine dehydrogenase (PheDH), an enzyme that catalyzes the reversible conversion of L-phenylalanine to phenylpyruvate, have provided insights into substrate specificity. nih.govjmb.or.kr While PheDH from various sources exhibits broad substrate specificities, the enzyme from Rhodococcus maris K-18 showed different characteristics. asm.org Notably, N-methyl-DL-phenylalanine did not inhibit the oxidative deamination reaction catalyzed by this enzyme. asm.org

Furthermore, investigations into aromatic L-amino acid decarboxylase have shown that α-methyl aromatic amino acids, including α-methyl-DL-phenylalanine, can act as inhibitors. tandfonline.com This inhibition is competitive, and in the case of α-methyl-L-phenylalanine, the enzyme catalyzes a decarboxylation-dependent transamination, converting pyridoxal (B1214274) phosphate (B84403) (PLP) to pyridoxamine (B1203002) phosphate (PMP). tandfonline.com

The table below summarizes key findings from studies on enzyme interactions with N-methyl-phenylalanine derivatives.

| Enzyme | Organism/Source | N-Methyl-phenylalanine Derivative | Observed Effect | Reference |

| Phenylalanine Dehydrogenase (PheDH) | Rhodococcus maris K-18 | N-Methyl-DL-phenylalanine | No inhibition of oxidative deamination | asm.org |

| Aromatic L-amino Acid Decarboxylase | Micrococcus percitreus | α-Methyl-DL-phenylalanine | Competitive inhibitor | tandfonline.com |

| Aromatic L-amino Acid Decarboxylase | Micrococcus percitreus | α-Methyl-L-phenylalanine | Undergoes decarboxylation-dependent transamination | tandfonline.com |

Analysis of Protein-Ligand Binding and Functional Modulation

The binding of ligands to proteins is a critical aspect of cellular function, and modifications to these ligands, such as N-methylation, can alter these interactions. google.com The presence of an N-alkyl group can obstruct the hydrolysis of peptide bonds by proteases, enhancing the metabolic stability of peptides. nih.gov

Studies on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, have utilized unnatural amino acids like p-acetyl-L-phenylalanine to probe protein dynamics. nih.govwikipedia.org These studies reveal that the binding of agonists to the receptor's ligand-binding domain induces conformational changes that are crucial for channel activation. nih.gov While not directly involving N-methyl-phenylalanine, this research highlights the importance of the phenylalanine structure in receptor binding and function.

The table below outlines findings related to protein-ligand binding and functional modulation.

| Protein/Receptor | Ligand/Derivative | Key Finding | Reference |

| N-Methyl-D-Aspartate (NMDA) Receptor | p-acetyl-L-phenylalanine (unnatural amino acid) | Incorporation allows for specific labeling to study cleft closure dynamics. | nih.gov |

| Proteases | Peptides with N-alkyl groups | Introduction of N-alkyl groups can hinder protease-catalyzed hydrolysis. | nih.gov |

Research on Amino Acid Metabolism Pathways

N-alkylated amino acids are found in nature and can act as metabolic intermediates. researchgate.net Research in this area has focused on understanding their role in established metabolic pathways and how their presence might alter normal metabolic processes.

Characterization of N-Alkylated Amino Acids as Metabolic Intermediates

N-alkylated amino acids are widespread in nature, with N-methyl forms being the most common. nih.gov They can exist as monomers or be incorporated into more complex molecules like peptides and non-peptide natural substances. nih.gov For example, N-methyl-L-phenylalanine can be produced from phenylpyruvate through enzymatic catalysis. researchgate.net The metabolism of secondary alkyl amines can lead to the formation of metabolic-intermediate complexes, involving processes like N-dealkylation and N-hydroxylation. nih.gov

Exploration of Altered Phenylalanine Metabolism in Research Models (e.g., Trans-Cinnamate Production)

Phenylalanine is a precursor for various important molecules, including tyrosine and the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgwikipedia.org One of the metabolic pathways for phenylalanine involves its conversion to trans-cinnamate, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.orgcdnsciencepub.com

Research has shown that in certain conditions, the metabolism of phenylalanine can be shifted towards the production of trans-cinnamate. nih.gov This has been observed in models of Parkinson's disease, where there are higher levels of trans-cinnamate and lower levels of phenylalanine and tyrosine. nih.gov Engineered microbial systems have also been developed to enhance the production of trans-cinnamate from phenylalanine by overexpressing PAL. frontiersin.orgresearchgate.net

The table below summarizes findings on the role of N-methylated amino acids and altered phenylalanine metabolism.

| Metabolic Process/Pathway | Key Compound(s) | Observation/Finding | Reference |

| Production of N-methyl-L-phenylalanine | Phenylpyruvate | Can be produced from phenylpyruvate via enzyme catalysis. | researchgate.net |

| Phenylalanine Metabolism | Trans-cinnamate | Phenylalanine can be converted to trans-cinnamate by PAL. | nih.govfrontiersin.org |

| Altered Metabolism in Parkinson's Disease Models | Phenylalanine, Tyrosine, Trans-cinnamate | Shift in phenylalanine metabolism towards trans-cinnamate production. | nih.gov |

Receptor and Transporter Binding Research

The interaction of N-methyl-DL-phenylalanine and related compounds with receptors and transporters is an area of active investigation, particularly in the context of neurotransmission. The NMDA receptor, a glutamate (B1630785) receptor, is a primary focus of such research. wikipedia.org The binding of ligands like glutamate and co-agonists such as glycine (B1666218) or D-serine is essential for its activation. mdpi.com

Studies have shown that blocking NMDA receptors can have downstream effects on other neurotransmitter systems, such as the dopamine system. nih.gov For instance, perinatal blockade of NMDA receptors has been shown to alter dopamine D2 receptor and dopamine transporter (DAT) binding in the long term. nih.gov

Furthermore, the transport of amino acids across the blood-brain barrier is a competitive process. Large neutral amino acids (LNAAs), including phenylalanine, compete for the same L-type amino acid carrier. nih.gov This competition can be utilized to modulate the influx of specific amino acids into the brain. nih.gov

The table below highlights key research findings on receptor and transporter binding.

| Receptor/Transporter | Compound/Condition | Effect | Reference |

| NMDA Receptor | General Ligands (Glutamate, Glycine) | Ligand binding is required for receptor activation. | mdpi.com |

| Dopamine D2 Receptor and Transporter (DAT) | Perinatal NMDA Receptor Blockade | Altered D2 receptor and DAT binding in adulthood. | nih.gov |

| L-type Amino Acid Carrier | Large Neutral Amino Acids (including Phenylalanine) | Competition for transport across the blood-brain barrier. | nih.gov |

Competitive Antagonism Studies at N-Methyl-D-aspartate Receptors (NMDARs) in In Vitro Systems

N-Methyl-DL-phenylalanine HCl is a derivative of L-phenylalanine, which has been identified as a competitive antagonist at the N-Methyl-D-aspartate (NMDA) receptor. medchemexpress.com Specifically, L-phenylalanine competes with glycine at its binding site on the NMDA receptor. oup.comnih.gov This antagonistic action is significant because the glycine binding site is typically not saturated, allowing L-phenylalanine to effectively reduce NMDA receptor function. oup.com

Studies have shown that L-phenylalanine can selectively depress glutamatergic synaptic transmission through this competitive antagonism. oup.com The inhibitory concentration (IC50) of L-phenylalanine for attenuating NMDA-activated currents has been measured at 1.71 ± 0.24 mM in cultured rat hippocampal neurons. nih.gov Furthermore, the binding affinity (KB) of L-phenylalanine for the NMDA receptor has been reported as 573 µM. medchemexpress.com This body of research underscores the specific and reversible nature of this antagonism. nih.gov The ability of antagonists to modulate NMDA receptor activity is a key area of research, with implications for understanding neurological function and pathology. nih.gov

Table 1: In Vitro Antagonism of Phenylalanine at NMDARs

| Compound | Receptor/Target | Action | Measurement | Value | System |

|---|---|---|---|---|---|

| L-phenylalanine | NMDAR | Competitive Antagonist | IC50 | 1.71 ± 0.24 mM | Cultured rat hippocampal neurons |

| L-phenylalanine | NMDAR | Competitive Antagonist | KB | 573 µM | Not specified |

Investigation of Competitive Inhibition of Brain Amino Acid Transporters (e.g., LAT1)

N-Methyl-DL-phenylalanine has been investigated for its interaction with the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids across the blood-brain barrier and in cancer cells. nih.gov Research indicates that while L-phenylalanine is a substrate for LAT1, modifications to its structure, such as N-methylation, can affect its inhibitory potential. esmed.org

In a study comparing various phenylalanine derivatives, N-methyl-L-phenylalanine did not show inhibitory activity against [14C]phenylalanine uptake in a Xenopus laevis oocyte expression system for human LAT1 (hLAT1). esmed.org This suggests that the N-methylation of phenylalanine may hinder its ability to competitively inhibit LAT1. In contrast, the parent compound, L-phenylalanine, demonstrated significant competitive inhibition with an IC50 value of 11 µM. esmed.org The stereospecificity of LAT1 is also evident, with L-phenylalanine being a much more potent inhibitor than D-phenylalanine. esmed.org The development of potent and selective LAT1 inhibitors is an active area of research for applications in drug delivery and cancer therapy. nih.govresearchgate.net

Table 2: Competitive Inhibition of hLAT1 by Phenylalanine Derivatives

| Compound | System | Substrate | Inhibition | IC50 Value |

|---|---|---|---|---|

| L-phenylalanine | Xenopus laevis oocyte | [14C]phenylalanine | Yes | 11 µM |

| D-phenylalanine | Xenopus laevis oocyte | [14C]phenylalanine | Yes | 96 µM |

| N-Methyl-L-phenylalanine | Xenopus laevis oocyte | [14C]phenylalanine | No | Not Applicable |

Cellular Pathway Modulation in In Vitro Research

Investigation of Reactive Oxygen Species (ROS) Level Mitigation and DNA Damage Alleviation

Research has explored the potential of compounds related to N-Methyl-DL-phenylalanine to mitigate levels of reactive oxygen species (ROS) and alleviate DNA damage. For instance, N-oxalyl-d-phenylalanine (NOFD), an inhibitor of Factor Inhibiting HIF (FIH), has been shown to reduce ROS levels and protect against ionizing radiation-induced DNA damage and apoptosis in vitro. mdpi.com The overproduction of ROS is a primary cause of radiation-induced damage. mdpi.com

Studies on other phenylalanine derivatives have also demonstrated their ability to prevent high levels of ROS. mdpi.com The accumulation of ROS can lead to oxidative stress, which is a major contributor to DNA damage. mdpi.comresearchgate.net This damage can manifest as DNA strand breaks and base oxidation. researchgate.net The antioxidant N-acetylcysteine (NAC) has been shown to mitigate ROS generation and suppress subsequent cellular damage, highlighting the role of oxidative stress in these processes. nih.gov

Exploration of Hypoxia-Inducible Factor (HIF) Protein and Notch-2 Gene Modulation

The modulation of Hypoxia-Inducible Factor (HIF) protein and its downstream targets, such as the Notch-2 gene, has been a subject of investigation. N-oxalyl-d-phenylalanine (NOFD) acts as an inhibitor of Factor Inhibiting HIF (FIH), an enzyme that negatively regulates HIF activity under normal oxygen conditions. mdpi.com By inhibiting FIH, NOFD can lead to the stabilization and increased transcriptional activity of HIF-1α. mdpi.com

In vitro studies have demonstrated that treatment with NOFD can up-regulate the protein level of HIF-1α. mdpi.com This, in turn, can influence the expression of HIF downstream genes. Among the various downstream genes tested, the Notch-2 gene was found to be particularly sensitive to NOFD treatment, indicating a potential regulatory link between HIF and the Notch signaling pathway. mdpi.com The Notch signaling pathway itself is a critical regulator of various cellular processes. nih.gov

Tumor Necrosis Factor Alpha (TNFα) Inhibitory Activity Research

While direct studies on the TNFα inhibitory activity of this compound are not prevalent in the provided search results, the broader context of inflammation and cellular signaling provides a framework for potential investigation. Research into related compounds and pathways offers insights into mechanisms that could potentially be modulated.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are fundamental in separating N-Methyl-DL-phenylalanine HCl from any impurities and in resolving its constituent enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the assay and optical purity of N-methylated amino acids. For phenylalanine and its derivatives, HPLC methods have been developed to achieve several analytical goals. The assay of the compound can be determined with high accuracy. Furthermore, HPLC is instrumental in assessing optical purity by separating the D- and L-enantiomers. nih.gov The use of chiral stationary phases is a common strategy to achieve this separation. science.govresearchgate.net For instance, a method for analyzing phenylalanine produced from the hydrolysis of aspartame (B1666099) demonstrated that while the amount of phenylalanine can be affected by pH, the optical purity, expressed as the percentage of the D-enantiomer, remains largely unaffected by pH variations. nih.gov However, factors like temperature and time can influence the enantiomeric ratio. nih.gov Commercial specifications for related compounds like D-Phenylalanine methyl ester hydrochloride often cite HPLC as the method for ensuring a purity of at least 97.5%. thermofisher.comfishersci.fi

Table 1: HPLC Parameters for Analysis of Phenylalanine and Derivatives

| Parameter | Details | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Application | Quantitative measurement and optical purity of phenylalanine | nih.gov |

| Derivatization | Functionalization with a fluorescent reagent | nih.gov |

| Key Finding | Amount of phenylalanine is affected by pH, but optical purity is not. | nih.gov |

| Chiral Separation | Use of chiral stationary phases to resolve enantiomers. | science.govresearchgate.net |

A powerful hyphenated technique, HPLC coupled with Circular Dichroism (HPLC-CD), offers a novel and potentially primary method for the quantification of enantiomers. d-nb.infonih.gov This method leverages the principle that enantiomers exhibit nearly equal but opposite signals in circular dichroism spectroscopy. d-nb.inforesearchgate.net When a racemic mixture is analyzed, the resulting spectrum is essentially flat. d-nb.inforesearchgate.net By separating the enantiomers chromatographically before they enter the CD detector, each can be quantified independently. d-nb.infonih.gov A study using L-phenylalanine as a model demonstrated that this technique could be a potential primary method for quantifying chiral compounds. d-nb.infonih.gov This approach is valuable for establishing a traceability chain for certified reference materials (CRMs) and ensuring the accuracy of measurements. d-nb.infonih.gov The method has shown excellent performance, with a low relative bias and method variance. d-nb.infonih.gov

Table 2: Performance of HPLC-CD for L-Phenylalanine Quantitation

| Parameter | Value | Source |

| Optimal Quantitation Range | 0.1 mg/g to 1.2 mg/g | d-nb.infonih.gov |

| Relative Bias | < 1% | d-nb.infonih.gov |

| Method Variance | < 1% | d-nb.infonih.gov |

| Limit of Detection (LOD) | 4 µg/g | d-nb.infonih.gov |

| Limit of Quantitation (LOQ) | 30 µg/g | d-nb.infonih.gov |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly effective technique for the analysis of amino acids and their derivatives, including N-methylated compounds. To make these non-volatile compounds suitable for GC analysis, a derivatization step is necessary. nih.govcsusb.edud-nb.info A common approach involves esterification followed by amidation. For example, amino acids can be derivatized with methyl chloroformate (MCF) to form methoxycarbonyl methyl esters. csusb.eduresearchgate.netresearchgate.net This derivatization is rapid and can be performed under aqueous conditions. researchgate.net The resulting derivatives are volatile and can be separated on a GC column. csusb.edu GC-MS provides both retention time data for identification and mass spectra for structural confirmation. nih.govcsusb.edu This method has been successfully applied to the simultaneous measurement of various amino acids and their metabolites in biological samples. nih.gov

Table 3: GC-MS Derivatization for Amino Acid Analysis

| Derivatization Reagent | Resulting Derivative | Key Advantages | Source |

| Methyl Chloroformate (MCF) | Methoxycarbonyl (MOC) methyl esters | Rapid reaction, can be done in aqueous conditions, minimal racemization. | csusb.eduresearchgate.netresearchgate.net |

| Pentafluoropropionic anhydride/ heptafluorobutanol | Pentafluoropropionyl-(2)-propyl esters | High sensitivity. | researchgate.net |

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for the definitive structural assignment and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of N-methylated phenylalanine derivatives. For the related compound, L-phenylalanine methyl ester hydrochloride, detailed ¹H NMR data has been reported, showing characteristic chemical shifts and coupling constants that allow for the assignment of each proton in the molecule. chemicalbook.comorgsyn.org For instance, the protons of the phenyl ring, the alpha-proton, the beta-protons, and the methyl group protons all appear at distinct chemical shifts. chemicalbook.com Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. orgsyn.org Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structures to establish connectivity between atoms. nih.gov

Table 4: Representative ¹H NMR Data for L-Phenylalanine Methyl Ester Hydrochloride

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |

| NH₃⁺ | 8.88 | - | - | chemicalbook.com |

| Aromatic CH | 7.34 | - | - | chemicalbook.com |

| Aromatic CH | 7.28 | - | - | chemicalbook.com |

| Aromatic CH | 7.26 | - | - | chemicalbook.com |

| α-CH | 4.217 | - | J(E,G)=5.6, J(E,J)=7.6 | chemicalbook.com |

| OCH₃ | 3.643 | - | - | chemicalbook.com |

| β-CH₂ | 3.253 | - | J(E,G)=5.6, J(G,J)=-14.0 | chemicalbook.com |

| β-CH₂ | 3.125 | - | J(E,J)=7.6, J(G,J)=-14.0 | chemicalbook.com |

| Note: Data is for L-phenylalanine methyl ester hydrochloride and serves as a representative example. |

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis. uni-saarland.de Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, often producing a prominent protonated molecular ion [M+H]⁺. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. orgsyn.orgrsc.org

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. nih.govresearchgate.net In this technique, the precursor ion (e.g., the [M+H]⁺ ion of N-methylphenylalanine) is selected and then fragmented by collision-induced dissociation. researchgate.netnih.gov The resulting fragment ions provide a "fingerprint" of the molecule's structure. For N-methyl-D-phenylalanine, the precursor ion at m/z 180.1019 fragments to produce characteristic product ions at m/z 134, 149, and 131. nih.gov The coupling of liquid chromatography with ESI-MS/MS (LC-ESI-MS/MS) allows for the separation of components in a mixture prior to mass analysis, enhancing specificity and sensitivity. nih.govresearchgate.net

Table 5: MS/MS Fragmentation Data for N-methyl-D-phenylalanine

| Parameter | Value | Source |

| Precursor Ion Type | [M+H]⁺ | nih.gov |

| Precursor m/z | 180.1019 | nih.gov |

| Product Ion m/z | 134 | nih.gov |

| Product Ion m/z | 149 | nih.gov |

| Product Ion m/z | 131 | nih.gov |

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental analytical techniques used to elucidate the structural features of molecules like this compound. IR spectroscopy is particularly effective for identifying the various functional groups present, while UV spectroscopy provides information about the electronic transitions within the molecule's chromophores.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its specific bonds and functional groups. The hydrochloride salt form significantly influences the spectral characteristics, particularly of the amine and carboxyl groups.

Key functional groups and their expected IR absorption regions include:

Ammonium (B1175870) (N-H) Stretching: As a hydrochloride salt, the secondary amine is protonated, forming a secondary ammonium group (-NH2+-). This group typically exhibits broad and strong absorption bands in the region of 2400-3200 cm⁻¹. These bands are often complex due to overtones and combination bands.

Carboxylic Acid (C=O) Stretching: The carbonyl group of the carboxylic acid is a strong absorber. In the hydrochloride salt, it is expected to show a strong, sharp peak around 1700-1750 cm⁻¹. Research on related compounds, such as N-Cbz-N-Methyl-L-phenylalanine methyl ester, shows a characteristic C=O stretch at 1743 cm⁻¹.

Aromatic C-H and C=C Stretching: The phenyl ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C in-ring stretching vibrations produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the N-methyl group is typically found in the 1100-1300 cm⁻¹ range.

O-H Bending and C-O Stretching: In the carboxylic acid, the C-O stretch and O-H in-plane bend are coupled and appear as two bands in the 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹ regions.

The following table summarizes the anticipated IR absorption bands for this compound based on its structural components and data from similar molecules.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Secondary Ammonium (-NH₂⁺-) | N-H Stretch | 2400 - 3200 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1750 | Strong |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Very Broad |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| Alkane Groups (-CH₃, -CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

Ultraviolet (UV) Spectroscopy

UV spectroscopy of this compound is primarily determined by its phenyl ring, which acts as a chromophore. The benzene (B151609) ring exhibits characteristic absorption bands in the UV region due to π → π* electronic transitions.

The primary absorption features are:

E₂-band: A strong absorption band typically observed around 200-210 nm.

B-band: A weaker, secondary absorption band that appears around 250-270 nm. This band is characterized by fine vibrational structure.

In studies of related phenylalanine derivatives, the UV-visible absorption spectrum confirms the presence of the phenyl chromophore. For instance, research on L-phenylalanine methyl ester hydrochloride (PMEH) in solution showed a distinct absorption spectrum that was used to confirm the presence of the molecule and its interaction with other species. The exact position (λmax) and molar absorptivity (ε) of these bands can be influenced by the solvent and the pH of the solution. The presence of the N-methyl group and the hydrochloride salt are auxochromes that can cause minor shifts in the absorption maxima compared to unsubstituted phenylalanine.

Advanced Methods for Chiral Metabolomic Profiling

This compound is a chiral compound, existing as a racemic mixture of N-Methyl-D-phenylalanine and N-Methyl-L-phenylalanine enantiomers. Distinguishing and quantifying these enantiomers in complex biological samples is a significant challenge that requires advanced analytical techniques. Chiral metabolomics is an emerging field focused on the enantioselective analysis of metabolites to understand their distinct biological roles.

Advanced methods for the chiral profiling of amino acids and their derivatives primarily rely on hyphenated chromatographic techniques, especially liquid chromatography coupled with mass spectrometry (LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

This is a powerful and widely used approach for the sensitive and selective quantification of chiral amino acids. The strategy involves two key steps:

Chiral Derivatization: The enantiomers in the sample are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomeric derivatives have different physicochemical properties and can be separated using standard, non-chiral (achiral) chromatography columns. A commonly used CDA for amino acid analysis is Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDN-L-Leu-NH2). This pre-column derivatization enhances chromatographic separation and improves detection sensitivity.

LC-MS/MS Analysis: The resulting diastereomers are separated via liquid chromatography and subsequently detected and quantified by tandem mass spectrometry. MS/MS provides high selectivity and sensitivity, allowing for the accurate measurement of each enantiomer even at trace levels in complex matrices like serum or brain tissue. This method has been successfully applied to identify potential biomarkers for various diseases by profiling D- and L-amino acids.

Direct Chiral Chromatography

Direct enantioseparation involves the use of a chiral stationary phase (CSP) in the chromatography column. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on immobilized chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. These columns can be used in LC-MS systems for direct chiral metabolomics studies.

Molecularly Imprinted Polymers (MIPs): This technique involves creating polymers with custom-shaped cavities that are specific to one enantiomer. MIPs can be used as highly selective CSPs for separating chiral molecules like phenylalanine derivatives.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-resolution separation technique well-suited for chiral analysis. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Chiral Selectors in CE: Common chiral selectors include cyclodextrins (e.g., β-cyclodextrin), chiral ionic liquids, and macrocyclic antibiotics. These selectors form transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the applied electric field, resulting in separation. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.

The table below summarizes these advanced chiral profiling methods.

| Method | Principle | Key Components/Reagents | Application for N-Methyl-DL-phenylalanine |

| LC-MS/MS with Chiral Derivatization | Enantiomers are converted to diastereomers using a chiral derivatizing agent, then separated on an achiral column and detected by MS/MS. | Chiral Derivatizing Agent (e.g., FDN-L-Leu-NH2), Achiral LC Column, Tandem Mass Spectrometer. | High-sensitivity quantification of N-Methyl-D-phenylalanine and N-Methyl-L-phenylalanine in biological fluids. |

| Direct Chiral Chromatography (LC-CSP) | Enantiomers are directly separated based on differential interactions with a chiral stationary phase. | Chiral Stationary Phase (CSP) LC Column (e.g., polysaccharide-based). | Direct separation and analysis of the enantiomers without the need for derivatization. |

| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on differential mobility in the presence of a chiral selector in the electrolyte. | Chiral Selector (e.g., Cyclodextrins, Chiral Ionic Liquids), Background Electrolyte. | High-efficiency separation with minimal sample volume. |

Emerging Research Directions and Future Perspectives

Integration of N-Methyl-DL-phenylalanine HCl in Novel Organic Synthesis Methodologies

The incorporation of N-methylated amino acids, such as this compound, into peptides and other organic molecules is a significant strategy in medicinal chemistry and materials science. nih.govmerckmillipore.com N-methylation can enhance the pharmacokinetic properties of bioactive peptides, including increased resistance to enzymatic degradation and improved membrane permeability. nih.govmonash.edu This has led to its use as a building block in the synthesis of novel therapeutic agents. nih.govontosight.ai

Several synthetic methodologies have been developed to incorporate N-methylated amino acids into peptide chains. These methods often need to overcome the steric hindrance introduced by the N-methyl group, which can make peptide bond formation more challenging. peptide.com Techniques such as the use of specific coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and protocols involving the formation of amino acid chlorides have been successfully employed. merckmillipore.compeptide.com

Recent research has also explored chemoenzymatic processes for the synthesis of chiral phenylalanine derivatives, which could be adapted for N-methylated versions. acs.org Furthermore, biocatalytic methods are being investigated for the production of N-methyl-L-phenylalanine, offering a more sustainable and enantiomerically pure alternative to chemical synthesis. ijournals.cnnih.gov The development of these novel synthetic routes is crucial for making N-methylated compounds more accessible for research and development.

A notable application of N-methylated phenylalanine derivatives is in the development of inhibitors for viral proteins, such as the HIV-1 capsid protein. nih.gov By incorporating these modified amino acids into peptide-like structures, researchers can design molecules that bind with high affinity and specificity to biological targets. nih.gov The insights gained from these studies are paving the way for the rational design of new antiviral drugs.

Computational Modeling and In Silico Studies of N-Methylated Phenylalanine Derivatives

Computational modeling and in silico studies have become indispensable tools for understanding the conformational preferences and interaction profiles of N-methylated phenylalanine derivatives. These methods allow researchers to predict how N-methylation will affect the structure and function of a peptide or protein. nih.govacs.org

Molecular dynamics simulations can reveal the potential interactions between N-methylated phenylalanine-containing molecules and their biological targets, such as enzymes or receptors. nih.gov For instance, in silico studies have been used to investigate the binding of phenylalanine derivatives to the NMDA receptor, providing insights into the design of potential antagonists. nih.gov These computational approaches can guide the synthesis of more potent and selective compounds by identifying key structural features required for binding. nih.gov

In silico screening of virtual libraries of N-methylated phenylalanine derivatives is another powerful approach to identify promising lead compounds for various therapeutic targets. ijcce.ac.irdergipark.org.tr This strategy accelerates the drug discovery process by prioritizing molecules for synthesis and experimental testing.

Development of Advanced Research Probes and Tools Utilizing N-Methyl-DL-phenylalanine Scaffolds

The unique properties of N-methylated amino acids make them valuable components in the design of advanced research probes and tools. The N-Methyl-DL-phenylalanine scaffold can be incorporated into molecules designed to study complex biological processes. rsc.org

One area of application is in the development of peptide-based probes to study protein-protein interactions. By strategically placing N-methylated phenylalanine residues within a peptide sequence, researchers can modulate its binding properties and stability, allowing for more precise investigation of biological pathways. rsc.org

Furthermore, N-methylated phenylalanine derivatives are being explored as components of blood-brain barrier shuttles. researchgate.net The increased lipophilicity conferred by the methyl group can enhance the ability of molecules to cross this highly selective barrier, opening up possibilities for delivering therapeutic agents to the central nervous system. researchgate.net

The development of novel methodologies for incorporating non-canonical amino acids, including N-methylated ones, into proteins through engineered translational machinery is a rapidly advancing field. acs.orgnih.gov This allows for the site-specific introduction of N-Methyl-phenylalanine into proteins, creating powerful tools for studying protein function and for the development of novel biotherapeutics.

Finally, phenylalanine derivatives are being investigated as minimal ice recrystallization inhibitors, which could have applications in cryopreservation. nih.gov While this research is still in its early stages, it highlights the diverse potential of modifying the phenylalanine scaffold to create novel functional molecules.

Q & A

Basic: What synthetic routes are commonly employed for N-Methyl-DL-phenylalanine HCl, and how is its purity validated?

Answer:

this compound is typically synthesized via esterification of DL-phenylalanine followed by N-methylation and subsequent HCl salt formation. For example, methyl ester derivatives of phenylalanine (e.g., DL-phenylalanine methyl ester HCl) are precursors in such reactions . Post-synthesis, purity is validated using:

- Thin-Layer Chromatography (TLC): A ≥98% purity threshold is standard, with silica gel plates and solvent systems like chloroform:methanol (9:1) .

- Nuclear Magnetic Resonance (NMR): Confirms methyl group incorporation (δ ~2.8 ppm for N-CH3) and ester/acid proton signatures .

- Mass Spectrometry (MS): Verifies molecular weight (e.g., 215.68 g/mol for methyl ester derivatives) .

Basic: Which analytical techniques are critical for structural and enantiomeric characterization?

Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Post-column fluorescence labeling may enhance sensitivity for trace analysis .

- Chiral Chromatography: Polysaccharide-based columns (e.g., Chiralpak®) resolve DL enantiomers using hexane:isopropanol gradients .

- Polarimetry: Quantifies optical rotation differences between D- and L-forms, though limited utility in racemic mixtures .

Advanced: How can researchers investigate its role in amino acid transport mechanisms?

Answer:

- Trans-Stimulation Assays: Use radiolabeled tracers (e.g., ³H-N-methyl-DL-phenylalanine) in cell lines (e.g., Caco-2) to measure uptake kinetics under varying substrate concentrations .

- Electrophysiology: Patch-clamp studies in oocytes expressing transporters (e.g., SLC6A19) assess voltage-dependent transport .

- Competitive Inhibition Studies: Co-incubate with unlabeled amino acids (e.g., leucine) to identify substrate specificity .

Advanced: What methodologies address enantiomeric interference in DL-form studies?

Answer:

- Chiral Derivatization: React with Marfey’s reagent (FDAA) to form diastereomers separable via HPLC .

- Enzymatic Resolution: Use L-amino acid oxidases to selectively degrade one enantiomer, followed by kinetic analysis .

- Molecular Dynamics Simulations: Predict binding affinities of D- vs. L-forms to transport proteins (e.g., using AutoDock Vina) .

Data Contradiction: How to resolve discrepancies in transport kinetics across studies?

Answer:

Conflicting data may arise from:

- Purity Variability: Impurities ≥2% alter uptake rates; validate via TLC/NMR .

- Experimental Conditions: pH (e.g., intestinal vs. cytoplasmic) affects proton-dependent transporters. Standardize buffers (e.g., HEPES at pH 7.4) .

- Model Systems: Compare in vitro (Caco-2 monolayers) and in vivo (rodent perfusion) data to identify species-specific transport .

Safety: What protocols ensure safe handling in laboratory settings?

Answer:

While not classified as hazardous, precautions include:

- Engineering Controls: Use fume hoods for powder handling to avoid inhalation .

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

- Storage: Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Application: How is it utilized in peptide analog design?

Answer:

- Backbone Modification: Incorporation into peptides alters protease resistance and bioavailability. For example, N-methylation reduces hydrogen bonding in β-sheet formation .

- Pharmacokinetic Optimization: Methyl esters enhance lipophilicity for blood-brain barrier penetration, as seen in neuroactive peptide studies .

Experimental Design: What considerations apply when comparing in vivo and in vitro efficacy?

Answer:

- Dosage Adjustments: Account for metabolic clearance in vivo (e.g., hepatic first-pass effect) using allometric scaling from in vitro IC50 values .

- Tracer Selection: Use stable isotopes (e.g., ¹³C-labeled) for mass spectrometry-based quantification in tissue samples .

- Species-Specific Transporters: Validate target expression (e.g., murine vs. human SLC transporters) before extrapolating results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.